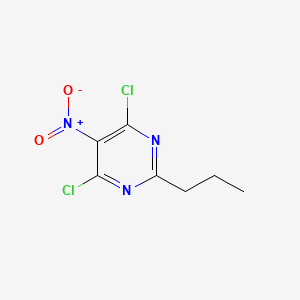

4,6-Dichloro-5-nitro-2-propylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60185-70-8 |

|---|---|

Molecular Formula |

C7H7Cl2N3O2 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

4,6-dichloro-5-nitro-2-propylpyrimidine |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-3-4-10-6(8)5(12(13)14)7(9)11-4/h2-3H2,1H3 |

InChI Key |

SMHDBCKFPUPUIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 5 Nitro 2 Propylpyrimidine

Classical Synthetic Routes to 4,6-Dichloropyrimidines

The preparation of 4,6-dichloropyrimidines traditionally relies on the chlorination of their corresponding 4,6-dihydroxypyrimidine (B14393) precursors. This transformation is a cornerstone of pyrimidine chemistry. The dihydroxy form is often synthesized through the condensation of a 1,3-dicarbonyl compound, or a derivative, with an amidine.

For the synthesis of 2-substituted 4,6-dihydroxypyrimidines, a common method involves the condensation of a malonic acid ester with an appropriate amidine. In the case of the 2-propyl derivative, valeramidine (pentanamidine) would be condensed with diethyl malonate in the presence of a base such as sodium ethoxide.

Once the 4,6-dihydroxypyrimidine is obtained, the hydroxyl groups are converted to chloro groups. The most widely used reagent for this chlorination is phosphorus oxychloride (POCl₃). This reaction is often performed at elevated temperatures, and sometimes in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diisopropylethylamine, which can act as a catalyst and acid scavenger.

A general representation of this classical route is as follows:

Condensation: An amidine is reacted with a malonic ester to form the 4,6-dihydroxypyrimidine ring.

Chlorination: The resulting dihydroxypyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride, to yield the 4,6-dichloropyrimidine.

Targeted Synthesis of this compound: Reaction Conditions and Yield Optimization

The specific synthesis of this compound follows a logical progression from a suitable precursor, 2-propyl-4,6-dihydroxypyrimidine. The synthesis can be broken down into three key stages: formation of the pyrimidine ring, nitration, and chlorination.

Stage 1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine

This precursor can be synthesized by the condensation of diethyl malonate with valeramidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux to drive the condensation to completion.

Stage 2: Nitration of 2-Propyl-4,6-dihydroxypyrimidine

The subsequent step is the introduction of a nitro group at the 5-position of the pyrimidine ring. This is achieved through electrophilic nitration. A common nitrating agent for such systems is a mixture of fuming nitric acid and a dehydrating agent like glacial acetic acid or sulfuric acid. The reaction is highly exothermic and requires careful temperature control, typically being carried out at low temperatures (e.g., 0-5 °C) to prevent over-nitration and side reactions.

Stage 3: Chlorination of 5-Nitro-2-propyl-4,6-dihydroxypyrimidine

The final step is the conversion of the hydroxyl groups to chloro groups. The nitrated intermediate, 5-nitro-2-propyl-4,6-dihydroxypyrimidine, is treated with an excess of phosphorus oxychloride. The reaction is generally heated to reflux to ensure complete conversion. The use of a high-boiling tertiary amine can facilitate the reaction.

| Step | Reactants | Reagents/Solvents | Typical Conditions |

| 1. Ring Formation | Diethyl malonate, Valeramidine hydrochloride | Sodium ethoxide, Ethanol | Reflux |

| 2. Nitration | 2-Propyl-4,6-dihydroxypyrimidine | Fuming nitric acid, Glacial acetic acid | 0-5 °C |

| 3. Chlorination | 5-Nitro-2-propyl-4,6-dihydroxypyrimidine | Phosphorus oxychloride | Reflux |

Yield optimization for this multi-step synthesis involves careful control of reaction parameters at each stage. For the condensation, ensuring anhydrous conditions and using a stoichiometric amount of base can improve yields. During nitration, slow addition of the substrate to the nitrating mixture and maintaining a low temperature are crucial. For the final chlorination step, using a sufficient excess of phosphorus oxychloride and ensuring the reaction goes to completion are key to maximizing the yield of the desired product.

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. For the synthesis of pyrimidine derivatives, this includes the use of less hazardous reagents and solvents, as well as developing more efficient, atom-economical reactions.

While specific green chemistry approaches for this compound are not extensively documented, principles can be applied from related syntheses. For instance, replacing hazardous chlorinating agents like phosphorus oxychloride with solid-supported reagents or exploring solvent-free reaction conditions could reduce the environmental impact.

Microwave-assisted synthesis is another modern technique that could be applied to accelerate the reaction rates for the condensation and chlorination steps, potentially leading to higher yields and reduced energy consumption.

Furthermore, exploring alternative nitrating agents that are less corrosive and produce less acidic waste than the traditional nitric acid/sulfuric acid mixture is an active area of research in green chemistry.

Purification and Isolation Techniques for Research Applications

The purification of this compound is critical to obtain a product of high purity for subsequent research applications. After the chlorination step, the crude reaction mixture is typically worked up by carefully quenching the excess phosphorus oxychloride with ice water. This needs to be done cautiously due to the highly exothermic nature of the reaction.

The product is then typically extracted from the aqueous mixture using an organic solvent such as dichloromethane (B109758) or ethyl acetate. The combined organic extracts are washed with water and brine to remove any remaining inorganic impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

After removal of the solvent under reduced pressure, the crude product is often a solid or a viscous oil. Further purification is usually achieved by recrystallization from a suitable solvent or solvent mixture, or by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography will depend on the polarity of the compound and any impurities present.

The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Purpose | Details |

| Extraction | Initial separation from the reaction mixture | Use of an immiscible organic solvent to extract the product from the aqueous phase. |

| Washing | Removal of water-soluble impurities | Washing the organic layer with water and brine. |

| Drying | Removal of residual water from the organic phase | Use of anhydrous salts like Na₂SO₄ or MgSO₄. |

| Recrystallization | Purification of solid products | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. |

| Column Chromatography | Purification of solids and oils | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). |

| Spectroscopic Analysis | Purity and structural confirmation | Techniques like NMR, IR, and Mass Spectrometry to confirm the identity and purity of the compound. |

Significance of Dichloropyrimidine Scaffolds in Synthetic Methodologies

Dichloropyrimidine scaffolds are versatile and highly valued building blocks in modern organic synthesis, particularly for constructing pharmaceutical agents and complex organic molecules. nbinno.comnbinno.com The presence of two chlorine atoms on the electron-deficient pyrimidine (B1678525) ring provides two reactive sites for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. mdpi.comacs.org

A key feature of dichloropyrimidines, such as the commonly used 2,4-dichloropyrimidine, is the differential reactivity of the chlorine atoms. In nucleophilic substitution and many cross-coupling reactions, the C4-position is generally more reactive than the C2-position. mdpi.comwuxiapptec.com This regioselectivity allows for the sequential and controlled introduction of different substituents onto the pyrimidine core, a crucial strategy for building molecular complexity. mdpi.com For instance, Suzuki coupling reactions are frequently employed with dichloropyrimidines to form C-C bonds, enabling the synthesis of diverse diarylated pyrimidines. nbinno.comnih.govlifechempharma.com

The ability to perform regioselective functionalization makes dichloropyrimidines indispensable intermediates. nih.gov They serve as foundational elements in the synthesis of numerous active pharmaceutical ingredients (APIs), including the hair loss medication minoxidil (B1677147) and the cancer drug Gleevec. nbinno.comnih.gov This established utility highlights the strategic importance of the dichloropyrimidine scaffold present in 4,6-dichloro-5-nitro-2-propylpyrimidine, where the two chloro-substituents provide handles for subsequent chemical modifications.

Overview of Research Trajectories Involving 4,6 Dichloro 5 Nitro 2 Propylpyrimidine

The primary and most significant research trajectory for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) is its role as a key intermediate in the synthesis of Ticagrelor. lavybenspharma.comnbinno.commidas-pharma.com Ticagrelor is a potent and reversible antagonist of the P2Y12 receptor, an important antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. chemicalbook.com

The synthesis of this crucial intermediate has been a subject of considerable research, with a focus on developing efficient, commercially viable, and environmentally friendly processes. researchgate.net The general synthetic route involves several key steps:

Alkylation: The synthesis often starts from 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine), which is alkylated using a propyl halide to introduce the propylthio group. researchgate.netgoogle.com

Nitration: The resulting 4,6-dihydroxy-2-(propylthio)pyrimidine is then nitrated, typically using fuming nitric acid, to install the nitro group at the 5-position. researchgate.netpatsnap.com

Chlorination: The final step is the conversion of the two hydroxyl groups at the 4- and 6-positions to chlorides. This is commonly achieved using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or N,N-diisopropylethylamine. researchgate.netgoogle.compatsnap.com

This multi-step process yields 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. patsnap.com This intermediate then undergoes further reactions, beginning with the reduction of the nitro group to an amine, forming 4,6-dichloro-2-propylthiopyrimidine-5-amine, another critical precursor on the path to the final Ticagrelor molecule. scochem.com The research in this area is heavily focused on process optimization to improve yields, increase purity (often seeking >99% by HPLC), and reduce reaction times and hazardous waste, reflecting its industrial importance in pharmaceutical manufacturing. researchgate.net

Table of Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 145783-14-8 |

| Molecular Formula | C₇H₇Cl₂N₃O₂S |

| Molecular Weight | 268.12 g/mol |

The Synthesis of 4,6-Dichloro-5-nitro-2-propylpyrimidine: A Detailed Examination

The chemical compound this compound is a member of the pyrimidine (B1678525) family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal and materials chemistry. The strategic placement of chloro, nitro, and propyl groups on the pyrimidine ring imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This article delineates the synthetic methodologies for obtaining this targeted compound, focusing on classical routes, targeted synthesis, modern approaches, and purification techniques.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights of 4,6 Dichloro 5 Nitro 2 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,6-dichloro-5-nitro-2-propylpyrimidine and its reaction products. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

For instance, in the ¹H NMR spectrum, the propyl group is expected to show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine (B1678525) ring. The chemical shifts would be influenced by the electronegativity of the pyrimidine ring.

In a closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the propyl group protons have been observed at approximately 0.94 ppm (triplet, 3H, CH₃), 1.63 ppm (sextet, 2H, CH₂), and 2.97 ppm (triplet, 2H, CH₂). While the electronic environment is different due to the presence of an amino and a thioether group instead of a nitro group and a direct alkyl attachment, these values provide a reasonable estimate for the propyl group in the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for the Propyl Group in this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~ 0.9 - 1.1 | Triplet | 3H |

| CH₂ | ~ 1.6 - 1.8 | Sextet | 2H |

| CH₂ (attached to ring) | ~ 2.8 - 3.1 | Triplet | 2H |

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the three carbon atoms of the propyl group and the carbon atoms of the pyrimidine ring. The carbons of the pyrimidine ring would be significantly deshielded due to the attached electronegative groups.

NMR spectroscopy is particularly powerful for studying reaction mechanisms by allowing for the identification of transient intermediates. By acquiring NMR spectra at various time points during a reaction, it is possible to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, thereby providing a detailed picture of the reaction pathway.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Conformation Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for probing its molecular conformation. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.

The key functional groups in this compound that would give rise to characteristic vibrational bands include the C-Cl bonds, the nitro (NO₂) group, the C-N bonds within the pyrimidine ring, and the C-H bonds of the propyl group.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch usually found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region.

Pyrimidine Ring Vibrations: The pyrimidine ring itself will have a series of complex vibrational modes, including ring stretching and bending vibrations, which are sensitive to the nature and position of the substituents.

C-H Vibrations: The propyl group will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations at lower frequencies.

While a specific, fully assigned vibrational spectrum for this compound is not publicly available, data from related pyrimidine derivatives can be used to predict the approximate regions for these vibrations. The study of pyrimidine and its derivatives has shown that the vibrational spectra provide significant evidence about their structural properties. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (propyl) | Stretching | 3000 - 2850 |

| C=N (ring) | Stretching | ~1600 - 1450 |

| NO₂ | Asymmetric Stretch | 1560 - 1500 |

| NO₂ | Symmetric Stretch | 1360 - 1300 |

| C-Cl | Stretching | 800 - 600 |

IR and Raman spectroscopy are complementary techniques. Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. By using both methods, a more complete picture of the vibrational modes of the molecule can be obtained. These techniques are also valuable for studying molecular conformation and intermolecular interactions, as these can influence the vibrational frequencies.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₇H₇Cl₂N₃O₂) is approximately 251.0 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at this m/z value. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, for a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of the propyl group.

Loss of a chlorine atom.

Loss of the nitro group.

Cleavage of the pyrimidine ring.

A study on the closely related compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838), utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) for its identification. researchgate.net This technique allows for the selection of the molecular ion and its subsequent fragmentation to provide detailed structural information. The fragmentation of organic nitro and halogen compounds in tandem mass spectrometry can involve complex competitive pathways, including the loss of radicals or neutral molecules.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ | [C₇H₇Cl₂N₃O₂]⁺ | 251 |

| [M - C₃H₇]⁺ | [C₄H₀Cl₂N₃O₂]⁺ | 208 |

| [M - Cl]⁺ | [C₇H₇ClN₃O₂]⁺ | 216 |

| [M - NO₂]⁺ | [C₇H₇Cl₂N₃]⁺ | 205 |

Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, it is possible to track the consumption of reactants and the formation of products, providing kinetic information and helping to optimize reaction conditions.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of a related compound, 4,6-dichloro-5-methylpyrimidine, has been reported. nih.gov This structure reveals a planar pyrimidine ring. nih.gov It is expected that the pyrimidine ring in this compound would also be essentially planar.

A crystallographic study of this compound would reveal:

The precise geometry of the pyrimidine ring and the substituents.

The conformation of the propyl group relative to the pyrimidine ring.

The orientation of the nitro group.

The nature of any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

This detailed structural information is crucial for understanding the reactivity of the molecule and for designing new derivatives with specific properties. For example, understanding the solid-state packing can provide insights into its solubility and dissolution properties.

Table 4: Representative Bond Lengths in Dichlorinated Pyrimidine Systems

| Bond | Typical Length (Å) |

| C-Cl | ~ 1.73 - 1.75 |

| C-N (ring) | ~ 1.32 - 1.38 |

| C-C (ring) | ~ 1.37 - 1.40 |

| C-N (nitro) | ~ 1.47 - 1.50 |

| N-O (nitro) | ~ 1.21 - 1.24 |

In the absence of an experimental crystal structure, computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the gas-phase geometry of this compound. These theoretical calculations can provide valuable insights into the molecule's structure and electronic properties, which can complement and guide experimental studies.

Computational and Theoretical Investigations of 4,6 Dichloro 5 Nitro 2 Propylpyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 4,6-Dichloro-5-nitro-2-propylpyrimidine. Although specific DFT studies on this exact compound are not widely published, extensive research on analogous substituted nitropyrimidines allows for a detailed theoretical characterization. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a range of electronic properties. nih.gov

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to significantly lower the energy of the LUMO, making the pyrimidine (B1678525) ring highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, strong positive potential would be anticipated around the carbon atoms attached to the chlorine atoms (C4 and C6) and the carbon bearing the nitro group (C5), highlighting these as the primary sites for nucleophilic reactions. The nitro group's oxygen atoms would exhibit a strong negative potential.

Global reactivity descriptors, as shown in the table below, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | High, classifying the molecule as a strong electrophile. |

These DFT-derived parameters collectively portray this compound as a highly reactive electrophile, with specific sites on the pyrimidine ring activated for chemical modification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing insights that are complementary to the static picture from DFT. rsc.orgwuxiapptec.com

The primary focus of MD simulations for this compound would be the conformational analysis of the 2-propyl group. While the pyrimidine ring is rigid, the propyl chain has rotational freedom around its carbon-carbon single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its binding to a biological target.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol) or other solutes, one can observe how it interacts with its surroundings. These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, the nitro group's oxygens can act as acceptors.

Non-covalent Interactions: van der Waals and electrostatic interactions that govern its solubility and aggregation behavior.

In the context of drug design or materials science, MD simulations can be used to model the interaction of this compound with a protein active site or a surface. ijcsi.pro By analyzing the trajectory of the simulation, researchers can calculate binding free energies, identify key interacting residues, and understand the stability of the complex, providing a dynamic view of the molecular recognition process. rsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for identifying the high-energy transition states that govern the reaction rates. The molecule's structure, with two chlorine atoms on an electron-deficient pyrimidine ring, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Theoretical calculations, particularly using DFT, can be used to model the reaction mechanism. For an SNAr reaction, this involves calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition state, and the products. The regioselectivity of the reaction—whether a nucleophile will preferentially attack the C4 or C6 position—can be predicted by comparing the activation energies of the two possible pathways. researchgate.net

Studies on similar 2,4-dichloropyrimidines have shown that the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. researchgate.net For this compound:

LUMO Analysis: The distribution of the LUMO can predict the most electrophilic site. The strong electron-withdrawing nitro group at C5 significantly lowers the LUMO energy and enhances the electrophilicity of the adjacent C4 and C6 positions. Computational analysis would likely show large LUMO lobes at both C4 and C6. researchgate.net

Transition State Calculations: A more rigorous approach is to locate and calculate the energy of the transition states for nucleophilic attack at both C4 and C6. The pathway with the lower transition state energy will be the kinetically favored one. researchgate.net The relative energies of these transition states determine the product ratio.

Table 2: Hypothetical Energy Profile for SNAr Reaction

| Reaction Coordinate | Attack at C4 | Attack at C6 |

|---|---|---|

| Reactants | 0 kcal/mol (Reference) | 0 kcal/mol (Reference) |

| Transition State 1 (TS1) | ΔE‡C4 | ΔE‡C6 |

| Meisenheimer Intermediate | ΔEint_C4 | ΔEint_C6 |

| Transition State 2 (TS2) | ΔE‡'C4 | ΔE‡'C6 |

| Products | ΔEprod_C4 | ΔEprod_C6 |

By calculating the values in this table, a complete energy profile can be constructed, allowing for the prediction of both kinetic and thermodynamic products of a substitution reaction. This predictive capability is essential for designing efficient synthetic routes to new derivatives.

Tautomerism and Acid-Base Properties in Pyrimidine Systems Relevant to this compound

Tautomerism and acid-base properties are fundamental aspects of pyrimidine chemistry. For this compound, the most relevant form of tautomerism to consider is nitro-aci-nitro tautomerism. This involves the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer, which contains a nitronic acid group (C=N+(O-)OH).

However, for this specific molecule, the C5 carbon of the pyrimidine ring has no attached hydrogen atom. Therefore, the common form of nitro-aci-nitro tautomerism is not possible. Tautomerism could only occur if the propyl group were deprotonated, which would require an exceptionally strong base and is generally not a significant equilibrium process under normal conditions.

The acid-base properties of the molecule are dictated by the pyrimidine ring nitrogens and the influence of the substituents. The pyrimidine ring itself is a weak base, with the two nitrogen atoms being potential sites for protonation. The pKa of the conjugate acid of pyrimidine is approximately 1.3.

The substituents on this compound have a profound effect on its basicity:

Chlorine Atoms: As electron-withdrawing groups, the two chlorine atoms decrease the electron density on the ring nitrogens, making them less available to accept a proton. This significantly reduces the basicity of the molecule compared to unsubstituted pyrimidine.

Nitro Group: The nitro group is a very strong electron-withdrawing group. Its presence further depletes the ring of electron density, drastically reducing the basicity of the pyrimidine nitrogens.

Propyl Group: The propyl group is a weak electron-donating group through an inductive effect. However, its influence is minor compared to the powerful electron-withdrawing effects of the chloro and nitro substituents.

Consequently, this compound is expected to be a very weak base, with a pKa value significantly lower than that of pyrimidine itself. Computational methods can be used to predict the pKa by calculating the Gibbs free energy change for the protonation reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues in Chemical Reactivity Contexts

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as chemical reactivity. nih.gov For analogues of this compound, QSPR models can be developed to predict their reactivity in, for example, SNAr reactions.

A QSPR study involves several key steps:

Dataset Assembly: A series of pyrimidine analogues with known experimental reactivity data (e.g., reaction rates or yields) is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors (often derived from DFT calculations, as discussed in section 5.1).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical model that links the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For predicting the chemical reactivity of pyrimidine analogues, relevant descriptors might include:

Electronic Descriptors: LUMO energy, partial atomic charges on C4 and C6, electrophilicity index.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

The resulting QSPR equation would take a general form like:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Once a validated QSPR model is established, it can be used to predict the reactivity of new, unsynthesized analogues of this compound simply by calculating their molecular descriptors and inputting them into the model. nih.gov This allows for the efficient screening of virtual libraries of compounds to identify candidates with desired reactivity profiles, guiding synthetic efforts and accelerating the discovery process.

Derivatization Strategies and Analogue Synthesis from 4,6 Dichloro 5 Nitro 2 Propylpyrimidine

Design Principles for New Pyrimidine-Based Scaffolds

The design of novel pyrimidine-based scaffolds originating from 4,6-dichloro-5-nitro-2-propylpyrimidine is guided by the inherent reactivity of its functional groups. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group at the C5 position can be reduced to an amino group, which can then participate in various cyclization reactions.

Key design principles include:

Differential Reactivity of Chloro Substituents: The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at the C6 position. This differential reactivity allows for selective monosubstitution at the C4 position, which can be followed by a subsequent substitution at the C6 position with a different nucleophile to introduce molecular diversity.

Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine (B1678525) ring, making it more susceptible to nucleophilic attack. The introduction of various substituents through SNAr reactions can modulate the electronic properties of the pyrimidine core, which in turn can influence the biological activity of the resulting analogues.

Bioisosteric Replacement: The chloro and nitro groups can be replaced with other functional groups that are bioisosteres, meaning they have similar steric and electronic properties. This can lead to the discovery of new analogues with improved pharmacological profiles.

Scaffold Hopping: The pyrimidine core can be used as a template for the synthesis of fused heterocyclic systems. By introducing functional groups that can undergo intramolecular cyclization, it is possible to generate novel polycyclic scaffolds with diverse three-dimensional shapes.

Synthesis of Monosubstituted and Disubstituted Pyrimidine Derivatives

The synthesis of monosubstituted and disubstituted derivatives of 4,6-dichloro-5-nitropyrimidine (B16160) is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

In the reaction of 2-amino-4,6-dichloro-5-nitropyrimidine with various amino and aryloxy derivatives, successive substitution of each of the two chlorine atoms has been achieved. researchgate.net

A study on 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines revealed that disubstituted dialkyl/arylamine pyrimidines were produced instead of the anticipated 6-alkoxy-4-alkylamine-5-nitropyrimidines. chemrxiv.org This unexpected outcome suggests that under certain conditions, an alkoxy group can be a more favorable leaving group than a chlorine atom in SNAr reactions on this type of pyrimidine scaffold.

| Reactant | Nucleophile | Product | Substitution Pattern | Reference |

| 2-amino-4,6-dichloro-5-nitropyrimidine | Amino derivatives | 2-amino-4-amino-6-chloro-5-nitropyrimidine | Monosubstituted | researchgate.net |

| 2-amino-4,6-dichloro-5-nitropyrimidine | Aryloxy derivatives | 2-amino-4-aryloxy-6-chloro-5-nitropyrimidine | Monosubstituted | researchgate.net |

| 2-amino-4-amino-6-chloro-5-nitropyrimidine | Aryloxy derivatives | 2-amino-4-amino-6-aryloxy-5-nitropyrimidine | Disubstituted | researchgate.net |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | 4,6-dialkyl/arylamino-5-nitropyrimidine | Disubstituted | chemrxiv.org |

Preparation of Fused Polycyclic Systems Incorporating the Pyrimidine Core

The 4,6-dichloro-5-nitropyrimidine scaffold serves as a versatile precursor for the synthesis of various fused polycyclic systems. These reactions often involve the initial substitution of the chloro groups with nucleophiles that contain a second reactive site, followed by an intramolecular cyclization.

Pyrazolo[3,4-d]pyrimidines: These fused systems can be synthesized from dichloropyrimidine precursors. For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) under solvent-free conditions can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.net While this starting material is slightly different from the title compound, the principle of using a functionalized dichloropyrimidine for pyrazole (B372694) ring formation is applicable. Generally, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of the pyrazole ring fused to the pyrimidine core.

Triazolo[4,5-d]pyrimidines: The synthesis of this class of fused heterocycles can be achieved from dichloronitropyrimidine derivatives. The introduction of an amino group, followed by diazotization and intramolecular cyclization, is a common strategy. Alternatively, reaction with azide (B81097) nucleophiles can also lead to the formation of the triazole ring.

Furo[2,3-d]pyrimidines: The synthesis of furo[2,3-d]pyrimidines can be accomplished from dichloropyrimidine precursors through various strategies. One approach involves the reaction with a nucleophile containing a hydroxyl group, which can then undergo intramolecular cyclization to form the furan (B31954) ring. researchgate.netrsc.org

| Fused System | Precursor Type | General Strategy |

| Pyrazolo[3,4-d]pyrimidine | Dichloropyrimidine with an adjacent aldehyde or cyano group | Reaction with hydrazine or substituted hydrazines |

| Triazolo[4,5-d]pyrimidine | Dichloronitropyrimidine | Introduction of an amino group, diazotization, and cyclization; or reaction with azide nucleophiles |

| Furo[2,3-d]pyrimidine | Dichloropyrimidine | Reaction with a nucleophile containing a hydroxyl group followed by intramolecular cyclization |

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable within pyrimidine research)

Common strategies for introducing chirality into pyrimidine-containing molecules include:

Asymmetric Catalysis: The use of chiral catalysts can facilitate enantioselective transformations on a prochiral pyrimidine derivative. This can involve reactions such as asymmetric hydrogenation, asymmetric alkylation, or asymmetric cross-coupling reactions.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce a stereocenter into the molecule. The chiral fragment can be attached to the pyrimidine core through one of the derivatization strategies mentioned earlier.

Resolution of Racemates: A racemic mixture of a chiral pyrimidine derivative can be separated into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Enzyme-Catalyzed Reactions: Enzymes can be used as catalysts to perform highly stereoselective transformations on pyrimidine derivatives. This can include reactions such as hydrolysis, reduction, or oxidation.

These strategies provide a toolkit for the synthesis of chiral analogues of this compound derivatives, enabling the exploration of the stereochemical requirements for biological activity.

Role of 4,6 Dichloro 5 Nitro 2 Propylpyrimidine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While specific research detailing the use of 4,6-dichloro-5-nitro-2-propylpyrimidine as a precursor is limited, the closely related analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838), serves as a crucial intermediate in the synthesis of the antiplatelet drug, Ticagrelor. rasayanjournal.co.innbinno.com This highlights the utility of the 4,6-dichloro-5-nitropyrimidine (B16160) scaffold in the construction of pharmaceutically active compounds.

The synthesis of complex organic molecules from this compound would likely proceed through sequential nucleophilic substitution of the two chlorine atoms. The reactivity of the C4 and C6 positions is generally considered to be greater than the C2 position for nucleophilic aromatic substitution on the pyrimidine (B1678525) ring. acs.org The presence of the activating nitro group further enhances this reactivity. A variety of nucleophiles, such as amines, alcohols, and thiols, can be employed to displace the chlorine atoms, leading to the formation of diverse derivatives.

For instance, reaction with a primary or secondary amine could lead to the formation of a 4-amino-6-chloro-5-nitro-2-propylpyrimidine derivative. Subsequent reaction with a different nucleophile would then yield a disubstituted product with distinct functionalities at the 4 and 6 positions. This stepwise approach allows for the controlled and regioselective synthesis of complex pyrimidine-based structures. The nitro group can also be subsequently reduced to an amino group, providing another point for further chemical modification and elaboration. rasayanjournal.co.in

Table 1: Potential Reactions of this compound for the Synthesis of Complex Molecules

| Reactant | Product | Transformation |

| Primary/Secondary Amine (R¹R²NH) | 4-(R¹R²-amino)-6-chloro-5-nitro-2-propylpyrimidine | Nucleophilic Aromatic Substitution |

| Alcohol (R³OH) | 4-alkoxy-6-chloro-5-nitro-2-propylpyrimidine | Nucleophilic Aromatic Substitution |

| Thiol (R⁴SH) | 4-(alkyl/arylthio)-6-chloro-5-nitro-2-propylpyrimidine | Nucleophilic Aromatic Substitution |

| Reducing Agent (e.g., Fe/AcOH) | 4,6-dichloro-2-propylpyrimidin-5-amine | Reduction of Nitro Group |

This table is illustrative and based on the general reactivity of dichloronitropyrimidines.

Utility in the Construction of Nitrogen Heterocycles Beyond Pyrimidines

The highly reactive nature of this compound makes it a valuable building block for the construction of fused heterocyclic systems containing a pyrimidine ring. The two chlorine atoms provide handles for intramolecular cyclization reactions.

For example, reaction with a binucleophilic reagent containing two nucleophilic centers, such as a diamine, amino alcohol, or aminothiol, could lead to the formation of a fused ring system. The initial nucleophilic substitution of one chlorine atom, followed by an intramolecular substitution of the second chlorine by the other nucleophilic group, would result in the formation of a new heterocyclic ring fused to the pyrimidine core. The specific nature of the resulting fused heterocycle would depend on the nature and length of the linker in the binucleophilic reagent.

This strategy has been employed in the synthesis of various fused pyrimidine derivatives, which are of interest due to their diverse biological activities. nih.gov For example, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazolo[3,4-d]pyrimidines, while reaction with guanidine (B92328) could yield pteridine (B1203161) derivatives. The versatility of this approach allows for the generation of a wide range of nitrogen-containing heterocyclic scaffolds.

Applications in Functional Materials Research

Currently, there is a lack of specific academic research on the application of this compound in functional materials. However, pyrimidine derivatives, in general, have been explored for their potential in various materials science applications due to their unique electronic and structural properties. mdpi.com

The presence of the electron-withdrawing nitro group and the π-deficient pyrimidine ring in this compound could impart interesting photophysical or electronic properties to polymers or other materials if incorporated into their structure. For example, pyrimidine-containing polymers have been investigated for applications in organic electronics. The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of these properties.

Further research would be needed to explore the potential of this compound and its derivatives as components of photoactive compounds, polymers, or other functional materials.

Development of Novel Reagents and Catalysts from Pyrimidine Scaffolds

While there is no specific information on the use of this compound for the development of novel reagents or catalysts, the pyrimidine scaffold itself is a component of some catalysts and ligands used in organic synthesis. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, and the substituents on the ring can be modified to influence the catalytic activity and selectivity. mdpi.comresearchgate.net

The functional groups present in this compound offer multiple points for modification to create novel ligands. For example, the chlorine atoms could be replaced with phosphine (B1218219) or other coordinating groups. The development of pyrimidine-based catalysts is an active area of research, and highly functionalized pyrimidines like the title compound could serve as starting points for the design of new catalytic systems.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns

While the general reactivity of dichloronitropyrimidines is understood, the specific influence of the 2-propyl group in 4,6-dichloro-5-nitro-2-propylpyrimidine remains an area ripe for investigation. Future research should focus on a systematic exploration of its reaction space.

Key areas for investigation include:

Selective Nucleophilic Aromatic Substitution (SNAr): A primary focus should be on the differential reactivity of the two chlorine atoms at the C4 and C6 positions. The electron-donating nature of the propyl group at C2 may subtly influence the electrophilicity of these positions, potentially allowing for selective mono-substitution under carefully controlled conditions. Studies employing a diverse range of nucleophiles (e.g., amines, thiols, alkoxides) and reaction conditions will be crucial to map out these selectivity patterns.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 5-amino-4,6-dichloro-2-propylpyrimidine, a versatile intermediate for further functionalization. Research into chemoselective reduction methods that leave the chloro substituents intact is a key objective.

Cross-Coupling Reactions: The chloro groups present opportunities for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Investigating the feasibility of these reactions at one or both chloro positions would significantly expand the molecular complexity that can be built upon this pyrimidine (B1678525) scaffold.

Reactions of the Propyl Group: While the propyl group is generally considered less reactive, exploring methods for its functionalization, for instance through radical reactions, could open up novel synthetic pathways.

A deeper understanding of these reactivity patterns will enable the more efficient and targeted synthesis of novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis and derivatization of this compound are well-suited for adaptation to modern synthesis technologies like flow chemistry and automated platforms. These approaches offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. uc.ptnih.gov

Future research in this area could focus on:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would allow for safer handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purity.

Automated Library Synthesis: An automated synthesis platform could be developed to rapidly generate a library of derivatives from this compound. By systematically reacting the parent compound with a diverse set of building blocks in a high-throughput manner, researchers can efficiently explore the chemical space around this scaffold to identify compounds with desired properties.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., HPLC, NMR) into a flow chemistry setup would enable real-time monitoring of reactions involving this compound. This data can be used to rapidly optimize reaction conditions and maximize the yield of desired products.

The integration of these advanced synthesis methodologies will accelerate the discovery and development of new chemical entities based on the this compound core.

Development of Sustainable and Eco-friendly Synthetic Routes

In line with the growing importance of green chemistry, future research should aim to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. tandfonline.comijper.orgrasayanjournal.co.in This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Potential strategies to achieve this include:

Catalytic Methods: Exploring the use of heterogeneous or reusable catalysts for the key synthetic steps can reduce waste and simplify product purification. powertechjournal.com For instance, developing solid-supported catalysts for chlorination or nitration reactions would be a significant advancement.

Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents or ionic liquids, can reduce the environmental impact of the synthesis. rasayanjournal.co.in Solvent-free reaction conditions should also be explored where feasible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions where possible.

Energy Efficiency: The use of alternative energy sources like microwave or ultrasound irradiation can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijper.orgpowertechjournal.com

By embracing these green chemistry principles, the synthesis of this compound can be made more economically and environmentally sustainable.

Theoretical Guided Rational Design of Novel Pyrimidine-Based Scaffolds for Advanced Chemical Transformations

Computational chemistry and theoretical modeling can play a pivotal role in guiding the rational design of novel pyrimidine-based scaffolds derived from this compound for advanced chemical transformations. mdpi.comnih.gov These in-silico approaches can provide valuable insights into the electronic properties, reactivity, and potential applications of new molecules before they are synthesized in the lab.

Future research in this domain could involve:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the reactivity of this compound towards various reagents. This can help in predicting the most likely sites of reaction and in designing experiments to achieve a desired regioselectivity.

Designing Novel Functional Molecules: By computationally modifying the structure of this compound, for example, by introducing different substituents at the chloro or nitro positions, it is possible to design new molecules with tailored electronic and steric properties. This can lead to the development of novel catalysts, ligands for metal complexes, or functional materials.

Virtual Screening for Biological Activity: If the pyrimidine scaffold is being explored for medicinal chemistry applications, computational docking studies can be used to predict the binding affinity of a library of virtual derivatives to a specific biological target. mdpi.comnih.gov This can help to prioritize the synthesis of compounds with the highest predicted activity.

The synergy between theoretical calculations and experimental work will be crucial for the efficient and innovative development of new chemical entities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methods are optimal for preparing 4,6-dichloro-5-nitro-2-propylpyrimidine, and how can reaction efficiency be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves using sodium hydride (NaH) to deprotonate intermediates, followed by nitro-group introduction under controlled nitration conditions. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error experimentation . Key parameters include temperature control (0–5°C during nitration) and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and X-ray crystallography for absolute stereochemical validation. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended for purity assessment. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. What are the critical stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light. Store under argon at –20°C in amber glass vials. Stability tests in dimethyl sulfoxide (DMSO) should be monitored via UV-Vis spectroscopy over 48 hours to detect decomposition (e.g., nitro-group reduction). Alternative solvents like acetonitrile may improve stability for biological assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer : Density functional theory (DFT) calculations can identify transition states and competing reaction pathways. For example, unintended chloro-group displacement during synthesis may arise from solvent polarity effects. Simulate solvent interactions (e.g., dichloromethane vs. THF) to predict regioselectivity and optimize solvent choice . Experimental validation via LC-MS can isolate and characterize byproducts .

Q. What strategies enable regioselective functionalization of the pyrimidine ring for derivative synthesis?

- Methodological Answer : Use directing groups (e.g., nitro or chloro substituents) to control electrophilic aromatic substitution. For C-5 functionalization, the nitro group acts as a meta-director, allowing selective coupling reactions (e.g., Suzuki-Miyaura) at the C-4 or C-6 positions. Kinetic studies under varying Pd catalyst loads (0.5–2 mol%) can refine reaction rates and selectivity .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the propyl group at C-2 reduces reactivity at adjacent positions. Electronic effects from electron-withdrawing nitro and chloro groups activate the ring for nucleophilic attack. Hammett substituent constants (σ) can quantify electronic contributions, while steric maps (e.g., A-values) guide catalyst design (e.g., bulky phosphine ligands for Suzuki couplings) .

Q. What analytical approaches resolve discrepancies between HPLC purity and elemental analysis results?

- Methodological Answer : Contradictions may arise from non-volatile impurities (e.g., metal residues) undetected by HPLC. Combine inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis and thermogravimetric analysis (TGA) to assess inorganic contaminants. Recalibrate elemental analysis with certified reference standards .

Q. How can researchers evaluate the compound’s potential toxicity in biological systems?

- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) at concentrations ranging from 1–100 µM. Monitor reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA). Compare with structural analogs (e.g., 4,6-dichloro-2-methylpyrimidine derivatives) to isolate toxicity contributions from the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.